

Ac-Ala-Ala-Tyr-AMC: Technical Guide for Protease Kinetic Profiling[1]

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Compound of Interest

Compound Name: AC-Ala-ala-tyr-amc

Cat. No.: B1518660

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Executive Summary

Ac-Ala-Ala-Tyr-AMC (Acetyl-Alanyl-Alanyl-Tyrosyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate designed for the kinetic analysis of chymotrypsin-like protease activity.[1] While often utilized in ubiquitin-proteasome system (UPS) research to monitor the

5 subunit of the 20S/26S proteasome, its utility extends to other cysteine and serine proteases, including calpains and cathepsins.[1]

This guide provides a rigorous technical framework for deploying **Ac-Ala-Ala-Tyr-AMC** in high-throughput screening (HTS) and mechanistic enzymology.[1] Unlike the highly specific Suc-LLVY-AMC (standard for proteasome), **Ac-Ala-Ala-Tyr-AMC** represents a broad-spectrum probe.[1] Therefore, successful application requires a "subtracting-inhibition" experimental design—using specific inhibitors to isolate the signal of the target enzyme from background hydrolysis.

Chemical & Physical Properties

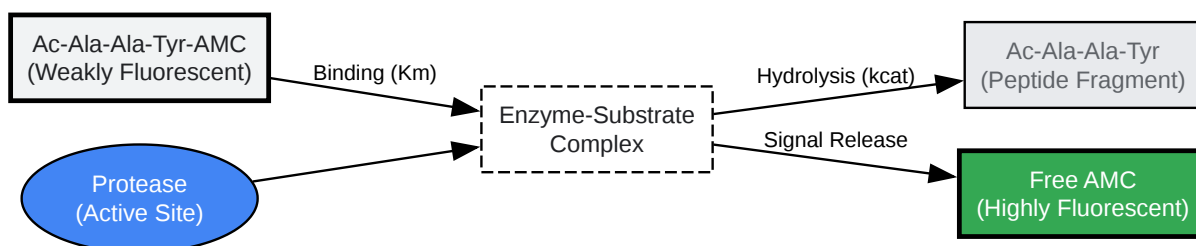
Property	Specification
Chemical Name	Acetyl-L-Alanyl-L-Alanyl-L-Tyrosine-4-methylcoumarin-7-amide
Sequence	Ac-Ala-Ala-Tyr-AMC (Ac-AAY-AMC)
Molecular Weight	~566.6 Da (Calculated based on sequence)
Appearance	White to off-white lyophilized powder
Solubility	Soluble in DMSO (>10 mM); sparingly soluble in water
Excitation Max ()	350–380 nm (Peak ~354 nm)
Emission Max ()	440–460 nm (Peak ~442 nm)
Purity Grade	HPLC 95% (Critical for kinetic accuracy)
Storage	-20°C, desiccated, protected from light

Structural Mechanism of Action

The substrate consists of a tripeptide recognition sequence (Acetyl-Ala-Ala-Tyr) linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).[\[1\]](#)

- **Quenched State:** In its conjugated form, the electron-withdrawing effect of the peptide chain quenches the fluorescence of the AMC group.
- **Enzymatic Recognition:** The protease recognizes the Tyr residue at the P1 position (chymotrypsin-like specificity).
- **Hydrolysis:** The enzyme cleaves the amide bond between Tyrosine and AMC.

- Signal Generation: Free AMC is released.[2][3] The removal of the peptide restores the electron-donating capacity of the amino group, resulting in a >1000-fold increase in fluorescence intensity at 440–460 nm.



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Figure 1: Mechanism of fluorogenic signal generation via proteolytic cleavage.[1][4][5]

Target Specificity & Biological Context[1][7][8]

Ac-Ala-Ala-Tyr-AMC is a P1-Tyrosine substrate.[1] This places it in the "chymotrypsin-like" category, but its short aliphatic P2/P3 residues (Ala-Ala) allow it to be accepted by multiple protease families.[1]

Primary Targets

- 20S/26S Proteasome (

5 Subunit):

- The

5 site prefers large hydrophobic residues (Tyr, Phe) at P1.[1]

- Note: While Suc-LLVY-AMC is the "gold standard" due to higher affinity, **Ac-Ala-Ala-Tyr-AMC** is a valid alternative, particularly when studying subtle specificity changes or when a smaller, less hydrophobic substrate is required to penetrate sterically hindered active sites. [1]

- Calpains (Calpain-1 & Calpain-2):

- Calpains are calcium-dependent cysteine proteases. They readily cleave **Ac-Ala-Ala-Tyr-AMC**.[\[1\]](#)
- Differentiation: Calpain activity requires Ca (mM range), whereas the proteasome is active in the presence of chelators (EDTA) but requires SDS or ATP for activation.[\[1\]](#)
- Cathepsins (e.g., Cathepsin L):
 - Lysosomal cysteine proteases. Activity is typically maximal at acidic pH (5.5–6.0), distinguishing them from the neutral pH optima (7.[\[1\]](#)5) of proteasomes and calpains.[\[6\]](#)

Experimental Protocol: Kinetic Assay

This protocol describes a Continuous Kinetic Assay for determining specific protease activity in crude cell lysates or purified enzyme preparations.

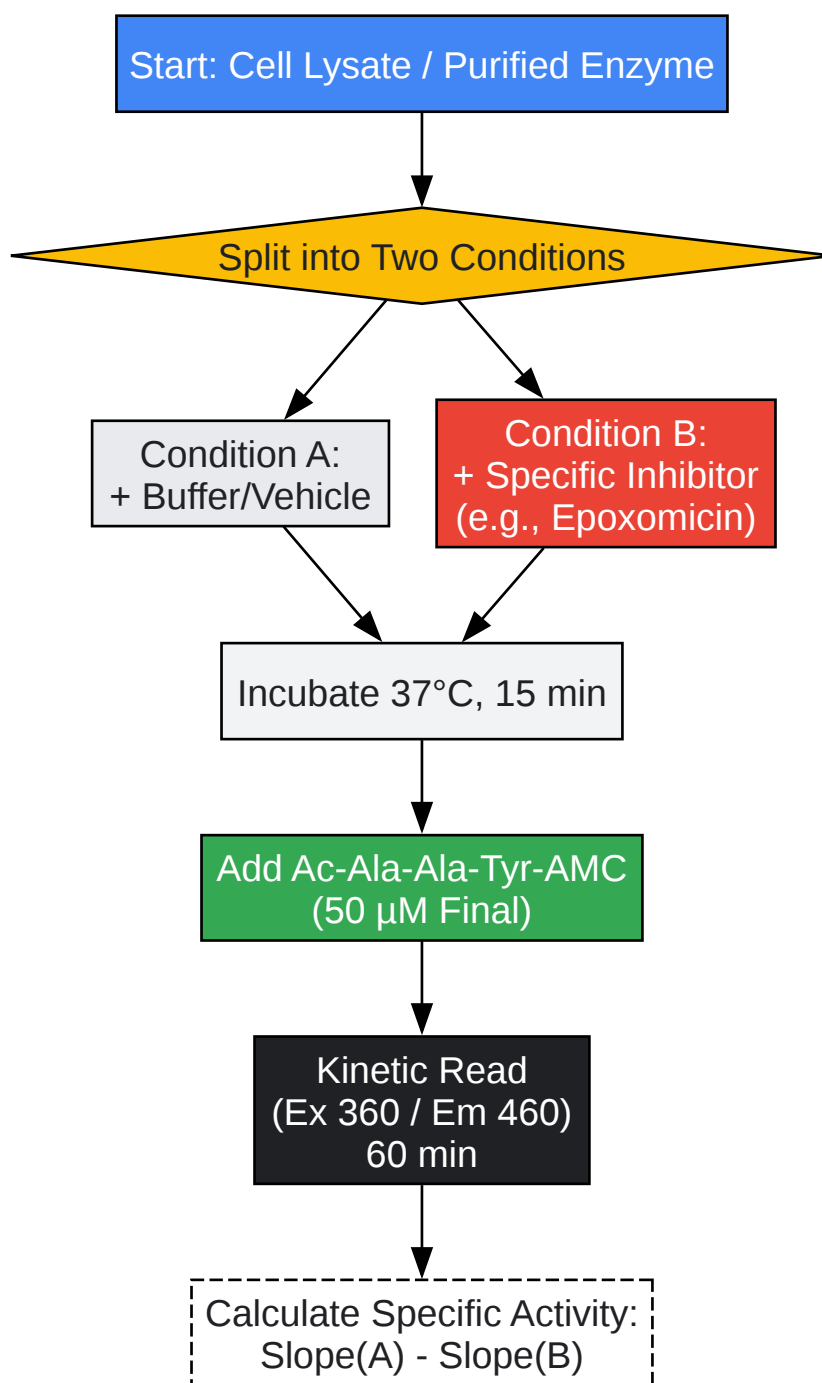
Reagents & Buffer Preparation

- Stock Solution (10 mM): Dissolve 5.6 mg of **Ac-Ala-Ala-Tyr-AMC** in 1 mL of 100% DMSO. Aliquot (50 L) and store at -20°C. Do not refreeze more than twice.
- Assay Buffer (Proteasome Specific):
 - 50 mM HEPES or Tris-HCl (pH 7.5)
 - 5 mM MgCl [\[1\]](#)
 - 1 mM DTT (Freshly added)[\[1\]](#)
 - 2 mM ATP (for 26S) OR 0.02% SDS (for 20S activation)[\[1\]](#)
- Assay Buffer (Calpain Specific):
 - 50 mM HEPES (pH 7.5)

- 100 mM NaCl^[1]
- 5 mM CaCl
- (Critical activator)^[1]
- 1 mM DTT

Assay Workflow

- Enzyme Prep: Dilute lysate/enzyme in Assay Buffer to a concentration where the reaction remains linear for >30 mins (typically 1–10 g total protein per well).
- Inhibitor Pre-Incubation (Crucial Step):
 - Prepare duplicate wells.
 - Set A (Total Activity): Enzyme + Vehicle (DMSO).^[1]
 - Set B (Background): Enzyme + Specific Inhibitor (e.g., 10 M Epoxomicin for proteasome).^[1]
 - Incubate for 15–30 mins at 37°C.
- Substrate Addition: Add **Ac-Ala-Ala-Tyr-AMC** to a final concentration of 50–100 M.^[1]
- Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
- Read: Ex 360 nm / Em 460 nm. Record every 60 seconds for 60 minutes.



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Figure 2: "Subtracting-Inhibition" workflow to determine specific protease activity.[1]

Data Analysis & Quality Control

Calculating Activity

Do not rely on endpoint readings, which can be affected by substrate depletion. Use the Initial Velocity (

).

- Plot RFU (Relative Fluorescence Units) vs. Time (min).[1]
 - Identify the linear range (typically 5–30 mins).
 - Calculate the slope (
-).
- Convert to molar units using an AMC standard curve:

[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
High Background Fluorescence	Free AMC in stock; Autohydrolysis	Check substrate purity.[1] Store stock in darkness. Subtract "No Enzyme" control.
Non-Linear Kinetics	Substrate depletion; Enzyme instability	Reduce enzyme concentration. Add 0.1% BSA to stabilize enzyme.
No Inhibition	Wrong Inhibitor; Wrong Enzyme	Verify target. If Epoxomicin fails, test Calpeptin (Calpain) or E-64 (Cathepsin).[1]
Inner Filter Effect	Substrate conc. too high (>200 M)	Lower substrate concentration. [1] Correct for absorbance if necessary.

Strategic Differentiation: When to use Ac-AAY-AMC?

Researchers often ask: Why use **Ac-Ala-Ala-Tyr-AMC** instead of Suc-LLVY-AMC?

- **Steric Bulk:** Ac-AAY is smaller than Suc-LLVY. It may access the active site of proteasome variants (e.g., immunoproteasome or mutant forms) with different efficiency, providing a complementary kinetic profile.[\[1\]](#)
- **Calpain Cross-Profiling:** If you are studying a system where both Proteasome and Calpain are active (e.g., neurodegeneration), Ac-AAY-AMC serves as a dual-probe.[\[1\]](#) You can distinguish the two activities solely by buffer composition (+SDS vs +Calcium) and inhibitors.
- **Cost & Availability:** In some synthetic routes, tripeptides are more cost-effective for large-scale library screening.[\[1\]](#)

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